molecular formula C16H12F2N4O3 B2723122 2-(2,4-difluorophenyl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1903777-90-1

2-(2,4-difluorophenyl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No. B2723122
CAS RN: 1903777-90-1
M. Wt: 346.294
InChI Key: QHKJWTDZPPTYEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-difluorophenyl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H12F2N4O3 and its molecular weight is 346.294. The purity is usually 95%.
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Scientific Research Applications

Photochemical Cleavage Applications

Research by Srimannarayana, Srivastava, and Clapp (1970) on the photochemical cleavage of the N-O bond in 1,2,4-oxadiazolines indicates the potential for mild condition applications in forming acetamidines, suggesting relevance in synthetic chemistry and material science. This process underlines the utility of similar compounds in facilitating specific chemical transformations under controlled conditions (Srimannarayana, Srivastava, & Clapp, 1970).

Corrosion Inhibition

Yıldırım and Cetin (2008) synthesized derivatives of acetamide for use as corrosion inhibitors. Their research demonstrates the potential of such compounds in protecting metals from corrosion, particularly in acidic and mineral oil mediums, suggesting industrial applications in materials protection and preservation (Yıldırım & Cetin, 2008).

Antibacterial Potentials

Kashif Iqbal et al. (2017) explored the antibacterial potentials of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. Their findings suggest that such compounds could be explored further for antimicrobial applications, offering insights into new therapeutic agents against various bacterial infections (Iqbal et al., 2017).

Spectroscopic and Quantum Mechanical Studies

Mary et al. (2020) conducted spectroscopic, quantum mechanical studies, and ligand-protein interactions on bioactive benzothiazolinone acetamide analogs. This research not only highlights the photovoltaic efficiency and potential NLO (Non-Linear Optical) activity of similar compounds but also their interaction with biological targets, indicating their utility in both renewable energy technologies and bioactive molecule development (Mary et al., 2020).

In vitro Biological Assessment

Research by Virk et al. (2023) on 1,3,4-oxadiazole compounds with azinane and acetamide shows their modest antibacterial potential and enzyme inhibition properties. This suggests the potential for pharmaceutical applications, particularly in the development of new antibacterial agents and enzyme inhibitors (Virk et al., 2023).

properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O3/c17-10-4-3-9(12(18)7-10)6-13(23)20-8-14-21-15(22-25-14)11-2-1-5-19-16(11)24/h1-5,7H,6,8H2,(H,19,24)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKJWTDZPPTYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=NOC(=N2)CNC(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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